Ethyl 2-carbamoyloxybenzoate

Descripción general

Descripción

Ethyl 2-carbamoyloxybenzoate, also known as ECXB, is a compound used as a molecular structural unit . It is a synthetic derivative of benzoyloxybenzoic acid and has been used in the synthesis of drugs . It is also used as a molecular building block .

Molecular Structure Analysis

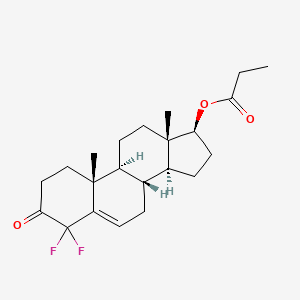

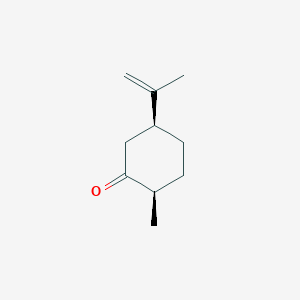

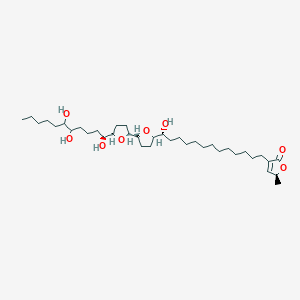

The molecular formula of Ethyl 2-carbamoyloxybenzoate is C10H11NO4 . The average mass is 209.199 Da and the monoisotopic mass is 209.068802 Da .

Aplicaciones Científicas De Investigación

Prodrug for Pain and Inflammation Relief

Ethyl 2-carbamoyloxybenzoate has been studied as a prodrug, which is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, it metabolizes into salicylic acid, carsalam, and salicylamide, all of which are used for the relief of pain and inflammation . This application is significant in the development of new analgesic and anti-inflammatory medications.

Metabolite Characterization

The compound has been used in research to study the metabolism of drugs. By incubating ethyl 2-carbamoyloxybenzoate with liver post-mitochondrial supernatants from various animals, scientists have been able to characterize its metabolites using techniques like UV, infrared spectroscopy, NMR, mass spectrometry, and HPLC . This research is crucial for understanding the drug’s behavior in biological systems.

Antioxidant Activity

Research has indicated that derivatives of ethyl 2-carbamoyloxybenzoate exhibit antioxidant properties. These properties are measured by the increase in levels of enzymes like superoxide dismutase, catalase, and Glutathione-S-transferase after treatment with the compound . This application is important for developing treatments for oxidative stress-related diseases.

Larvicidal Activity

Ethyl 2-carbamoyloxybenzoate and its derivatives have been assessed for their larvicidal activity, which is the ability to kill larval pests. This application is particularly relevant in the field of agriculture and public health, where controlling pest populations is crucial .

DNA Interaction Studies

The compound has been used to study DNA interactions, as certain derivatives have been shown to cause DNA damage in tested insects. This research can provide insights into the genotoxicity of chemicals and help in the development of safer pharmaceuticals .

Analytical Chemistry

Ethyl 2-carbamoyloxybenzoate serves as a reference compound in analytical chemistry for the development of chromatographic methods. These methods are used to quantify salicylamide and its metabolites in biological fluids, which is essential for pharmacokinetic studies .

Mecanismo De Acción

Target of Action

Ethyl 2-carbamoyloxybenzoate, also known as ethyl 2-(carbamoyloxy)benzoate, is a prodrug . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, ethyl 2-carbamoyloxybenzoate is metabolized into salicylic acid, carsalam, and salicylamide . These metabolites are the primary targets of the compound and are used as drugs for the relief of pain and inflammation .

Mode of Action

The compound is metabolized in vivo, with the metabolites being produced by incubation in vitro with liver post-mitochondrial supernatants from rat, rabbit, and dog . The metabolites were characterized by UV, i.r., NMR, MS, and HPLC

Biochemical Pathways

The biochemical pathways affected by ethyl 2-carbamoyloxybenzoate are those related to the metabolism of salicylic acid, carsalam, and salicylamide . These metabolites have been or are in use as drugs for the relief of pain and inflammation

Pharmacokinetics

It is known that the compound is metabolized into salicylic acid, carsalam, and salicylamide These metabolites are then distributed throughout the body where they exert their therapeutic effects

Result of Action

The molecular and cellular effects of ethyl 2-carbamoyloxybenzoate’s action are related to its metabolites. These metabolites have been or are in use as drugs for the relief of pain and inflammation

Action Environment

It is known that environmental factors can influence the metabolism of drugs and other compounds These factors could potentially affect the metabolism of ethyl 2-carbamoyloxybenzoate into its active metabolites, thereby influencing its action and efficacy

Propiedades

IUPAC Name |

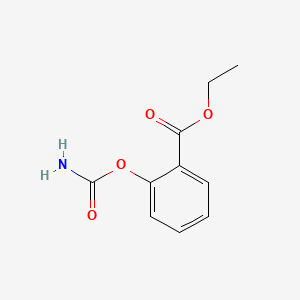

ethyl 2-carbamoyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-14-9(12)7-5-3-4-6-8(7)15-10(11)13/h3-6H,2H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMIIMPCFQKAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237170 | |

| Record name | Ethyl 2-carbamoyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-carbamoyloxybenzoate | |

CAS RN |

88599-32-0 | |

| Record name | Ethyl 2-carbamoyloxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088599320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-carbamoyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ethyl 2-carbamoyloxybenzoate exert its effects within the body?

A1: Ethyl 2-carbamoyloxybenzoate itself does not possess inherent pharmacological activity. Instead, it acts as a prodrug, meaning it undergoes metabolic conversion within the body to release the active compound, salicylic acid []. This metabolic process typically involves enzymatic cleavage of the ester and carbamate moieties present in the Ethyl 2-carbamoyloxybenzoate structure. The liberated salicylic acid then exerts its well-known pharmacological effects, primarily as an analgesic, antipyretic, and anti-inflammatory agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one](/img/structure/B1211937.png)

![3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211957.png)